3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol
Brand Name: Vulcanchem
CAS No.: 117587-95-8
VCID: VC7161493
InChI: InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12)
SMILES: CC1=CC=CC=C1C2=NC(=S)SN2
Molecular Formula: C9H8N2S2
Molecular Weight: 208.3

3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol

CAS No.: 117587-95-8

Cat. No.: VC7161493

Molecular Formula: C9H8N2S2

Molecular Weight: 208.3

* For research use only. Not for human or veterinary use.

3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol - 117587-95-8

Specification

CAS No. 117587-95-8
Molecular Formula C9H8N2S2
Molecular Weight 208.3
IUPAC Name 3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione
Standard InChI InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12)
Standard InChI Key KSRZZKBTNSCNME-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC(=S)SN2

Introduction

Chemical Identity and Structural Features

3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol belongs to the class of 1,2,4-thiadiazoles, heterocyclic compounds containing two nitrogen atoms and one sulfur atom in a five-membered ring. The systematic IUPAC name, 3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione, reflects the substitution pattern at positions 3 and 5 of the thiadiazole core. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₉H₈N₂S₂
Molecular Weight208.3 g/mol
SMILES NotationCC1=CC=CC=C1C2=NC(=S)SN2
InChI KeyKSRZZKBTNSCNME-UHFFFAOYSA-N
PubChem CID15096246

The planar thiadiazole ring exhibits aromatic stabilization through delocalization of π-electrons, while the o-tolyl substituent introduces steric effects that influence molecular packing and reactivity. Computational studies of analogous thiadiazoles suggest that the thione tautomer (C=S) predominates over the thiol form (S-H) in solution due to enhanced resonance stabilization .

Synthetic Methodologies

Conventional Condensation Approaches

The synthesis of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol typically follows established protocols for 1,2,4-thiadiazole derivatives, involving cyclocondensation reactions between thioamide precursors and sulfur-containing reagents. While explicit synthetic details for this specific compound remain undocumented in public literature, analogous routes provide mechanistic insights:

  • Thiocarbazide Cyclization: Reaction of o-tolyl thiocarbazide with carbon disulfide under basic conditions, followed by oxidative cyclization .

  • Heterocyclic Ring Construction: Assembly via [3+2] cycloaddition between nitrile sulfides and thioacylating agents, as demonstrated in related 1,3,4-thiadiazole syntheses .

A generalized reaction scheme can be proposed:

R-CS-NH-NH2+CS2BaseR-CS-NH-NH-CS2ΔThiadiazole Core\text{R-CS-NH-NH}_2 + \text{CS}_2 \xrightarrow{\text{Base}} \text{R-CS-NH-NH-CS}_2^- \xrightarrow{\Delta} \text{Thiadiazole Core}

where R represents the o-tolyl group. Purification typically involves column chromatography or recrystallization from aprotic solvents, though solubility data for this compound remains unreported .

Microwave-Assisted Synthesis

Emerging techniques from thiadiazole chemistry highlight the potential for microwave irradiation to accelerate reaction kinetics. For instance, 5-phenyl-1,3,4-thiadiazole-2-amines achieved 85% yield reductions in reaction time from 8 hours to 20 minutes using microwave conditions . Application of such methods to 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol could enhance synthetic efficiency while minimizing thermal decomposition.

Physicochemical Characterization

Spectral Properties

Though experimental spectral data for 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol remains unpublished, predictions can be extrapolated from structural analogs:

  • IR Spectroscopy: Strong absorption bands at 2550–2650 cm⁻¹ (S-H stretch) and 1150–1250 cm⁻¹ (C=S vibration) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4–2.6 ppm), thione proton (δ 13–14 ppm if present) .

    • 13C NMR^{13}\text{C NMR}: Thiadiazole C2 (δ 165–170 ppm), C5 (δ 180–185 ppm for C=S) .

Solubility and Stability

Preliminary data indicates limited aqueous solubility, consistent with the hydrophobic o-tolyl group. Solubility enhancement strategies employed for similar thiadiazoles include:

  • Co-solvent Systems: Ethanol/water mixtures (70:30 v/v) increasing solubility to ~15 mg/mL .

  • Salt Formation: Conversion to sodium or potassium thiolates improves aqueous dispersion, as demonstrated with 5-methyl-1,3,4-thiadiazole-2-thiol derivatives .

Thermogravimetric analysis of analogous compounds shows decomposition onset temperatures >200°C, suggesting reasonable thermal stability for standard laboratory handling .

Industrial and Materials Science Applications

Corrosion Inhibition

Thiadiazole thiols demonstrate exceptional metal surface adsorption due to sulfur's lone electron pairs. For example:

  • 2-Mercapto-5-methyl-1,3,4-thiadiazole: 94% corrosion inhibition efficiency on mild steel in HCl at 500 ppm .

  • Adsorption Isotherms: Follow Langmuir model with ΔG°ads = -37 kJ/mol, indicating spontaneous chemisorption .

The o-tolyl group in 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol may enhance hydrophobic barrier formation, potentially exceeding the performance of simpler analogs.

Electronic Materials

Conjugated thiadiazole systems exhibit tunable optoelectronic properties:

  • Band Gap Engineering: Thiadiazole incorporation reduces polycyclic aromatic hydrocarbon band gaps to 2.1–2.4 eV, suitable for organic photovoltaics .

  • Charge Transport Mobility: Hole mobility up to 0.12 cm²/V·s in thin-film transistors using thiadiazole-containing polymers .

Functionalization of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol with electron-withdrawing groups could further modulate these properties for device applications.

Research Challenges and Future Directions

Despite its synthetic accessibility, 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol remains understudied compared to other thiadiazole derivatives. Critical research gaps include:

  • Comprehensive Biological Profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Structure-Activity Relationships: Modular synthesis of analogs with varied substituents (e.g., halogens, methoxy groups) to optimize target engagement.

  • Nanoparticulate Formulations: Development of PEGylated liposomes or metal-organic frameworks to address solubility limitations.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity patterns and tautomeric preferences.

Recent advances in high-throughput screening and machine learning-assisted drug design position this compound as a viable candidate for accelerated development pipelines .

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